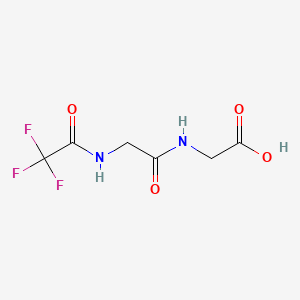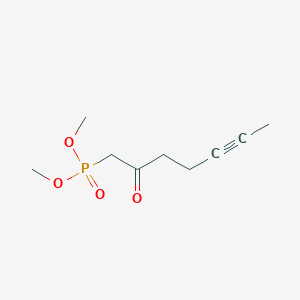
3-Chloro-4-nitrothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-nitrothiophenol is an organic compound with the molecular formula C6H4ClNO2S. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitrothiophenol can be achieved through several methods. One common method involves the reaction of 3-chloro-4-nitrobenzene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another method involves the reduction of 3-chloro-4-nitrobenzenesulfonyl chloride using triphenylphosphine in toluene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-nitrothiophenol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are commonly used.
Major Products Formed
Reduction: 3-Chloro-4-aminobenzenethiol
Substitution: Various substituted benzenethiols depending on the nucleophile used
Oxidation: Disulfides or sulfonic acids
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-nitrothiophenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-nitrothiophenol involves its interaction with molecular targets such as the serotonin transporter. The compound binds to the transporter, inhibiting the reuptake of serotonin from the synapse, which can be studied using radiolabeled versions of the compound . Additionally, its thiol group can participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrobenzenethiol: Similar structure but with the positions of the chlorine and nitro groups reversed.
2,4-Dinitrobenzenethiol: Contains two nitro groups at the second and fourth positions.
4-Nitrobenzenethiol: Lacks the chlorine substituent.
Uniqueness
3-Chloro-4-nitrothiophenol is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and binding properties. This unique structure allows it to be used as a radiotracer and in various substitution reactions that other similar compounds may not undergo as efficiently .
Eigenschaften
Molekularformel |
C6H4ClNO2S |
|---|---|
Molekulargewicht |
189.62 g/mol |
IUPAC-Name |
3-chloro-4-nitrobenzenethiol |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-3-4(11)1-2-6(5)8(9)10/h1-3,11H |
InChI-Schlüssel |
VOWWXGSJYWKYKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl oxo[2-(pyridin-3-ylcarbonyl)hydrazinyl]acetate](/img/structure/B8654154.png)





![[[1,1'-Bi(cyclohexane)]-1-yl]methanol](/img/structure/B8654212.png)
![Ethanone, 1-[2-methoxy-4-(1-methylethyl)phenyl]-](/img/structure/B8654215.png)



![Ethyl 2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8654245.png)

